[4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone
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Overview
Description
[4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitrophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the methoxyphenyl group through nucleophilic substitution. The nitrophenyl methanone moiety is introduced via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as receptors and enzymes, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the nitrophenyl methanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a methoxy group and an amine group.
4-Methoxyphenylacetonitrile: Contains a methoxy group and a nitrile group.
2-(4-Methoxyphenyl)ethylamine: Similar structure but lacks the nitro group and the piperazine ring.
Uniqueness
What sets [4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone apart is its combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of both the piperazine ring and the nitrophenyl methanone moiety provides unique opportunities for interaction with biological targets, making it a valuable compound
Properties
CAS No. |
303132-92-5 |
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Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H21N3O4/c1-14-13-15(7-8-16(14)22(24)25)19(23)21-11-9-20(10-12-21)17-5-3-4-6-18(17)26-2/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
MPGXYBFNADPTIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-] |
Origin of Product |
United States |
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